molecular formula C21H26ClN3O2 B2374157 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2310155-63-4

6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Katalognummer B2374157
CAS-Nummer: 2310155-63-4
Molekulargewicht: 387.91
InChI-Schlüssel: XFJWGXYISVEHBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling.

Wirkmechanismus

TAK-659 exerts its pharmacological effects by selectively inhibiting 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, which is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is involved in the activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway and the nuclear factor kappa B (NF-κB) pathway, which are important for the survival and proliferation of B-cells. Inhibition of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one by TAK-659 blocks these signaling pathways, leading to apoptosis of B-cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to be a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of B-cell malignancies, including CLL and MCL. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. In animal studies, TAK-659 has been well-tolerated, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with potential applications in the treatment of B-cell malignancies. TAK-659 has also been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not be effective in all patients with B-cell malignancies, and further studies are needed to determine its optimal dosing and treatment duration.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. Further preclinical studies are needed to determine its efficacy in the treatment of B-cell malignancies, as well as its potential applications in other diseases. Clinical trials are also needed to evaluate the safety and efficacy of TAK-659 in humans. In addition, there is a need for the development of new 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one inhibitors with improved selectivity and pharmacokinetic properties. Finally, the development of combination therapies that target multiple signaling pathways may provide a more effective approach to the treatment of B-cell malignancies.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-chlorophenylacetic acid with piperidine to form 2-(2-chlorophenyl)acetyl)piperidine. This intermediate is then reacted with tert-butyl isocyanide and 3-bromo-5-chloropyridazine to form TAK-659. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied for its potential applications in scientific research, particularly in the field of oncology. 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. Inhibition of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to be a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with potential applications in the treatment of these and other B-cell malignancies.

Eigenschaften

IUPAC Name

6-tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)16-10-12-24(13-11-16)20(27)14-15-6-4-5-7-17(15)22/h4-9,16H,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJWGXYISVEHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.